molecular formula C49H42N3O6S4- B12843601 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate

3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate

Cat. No.: B12843601
M. Wt: 897.1 g/mol
InChI Key: NBVHZAPCDMSSOG-UHFFFAOYSA-M
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Description

3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves multiple steps, including the formation of the naphtho[1,2-d][1,3]thiazolium core and subsequent functionalization with diphenylamino and sulfonatopropyl groups. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions may produce amine-functionalized products .

Scientific Research Applications

3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a fluorescent probe due to its unique optical propertiesIn industry, it can be used in the development of advanced materials and sensors .

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other naphtho[1,2-d][1,3]thiazolium derivatives and diphenylamino-substituted molecules. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness: The uniqueness of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate lies in its combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for specific scientific and industrial applications .

Properties

Molecular Formula

C49H42N3O6S4-

Molecular Weight

897.1 g/mol

IUPAC Name

3-[(2Z)-2-[(2E)-2-[2-(N-phenylanilino)-3-[(E)-2-[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C49H43N3O6S4/c53-61(54,55)33-11-31-50-45(59-43-27-23-35-13-7-9-19-41(35)48(43)50)29-25-37-21-22-38(47(37)52(39-15-3-1-4-16-39)40-17-5-2-6-18-40)26-30-46-51(32-12-34-62(56,57)58)49-42-20-10-8-14-36(42)24-28-44(49)60-46/h1-10,13-20,23-30H,11-12,21-22,31-34H2,(H-,53,54,55,56,57,58)/p-1

InChI Key

NBVHZAPCDMSSOG-UHFFFAOYSA-M

Isomeric SMILES

C1C/C(=C\C=C/2\N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1CC(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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